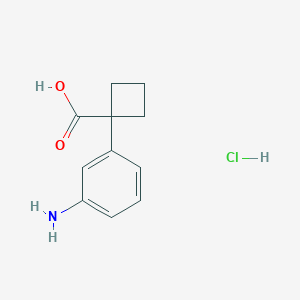

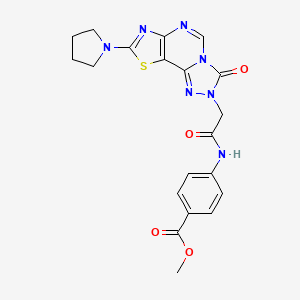

![molecular formula C18H12FN3OS2 B2887518 N-(4-(苯并[d]噻唑-2-基)噻唑-2-基)-2-(4-氟苯基)乙酰胺 CAS No. 941941-40-8](/img/structure/B2887518.png)

N-(4-(苯并[d]噻唑-2-基)噻唑-2-基)-2-(4-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .Molecular Structure Analysis

In a similar compound, the mean planes of the benzene and thiazole rings make a dihedral angle of 54.18 (8)° . The thiazole rings form columns along the c-axis direction, with a centroid-centroid separation of 3.8581 (9) Å, indicating π-π interactions .Chemical Reactions Analysis

The chemical reactions of thiazoles and benzothiazoles often involve nucleophilic additions and metal-catalyzed cross-coupling reactions .科学研究应用

抗癌应用

多项研究专注于合成苯并噻唑衍生物,以评估其作为抗癌剂的潜力。一个显着的例子是合成带有不同杂环的 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,它对多种癌细胞系显示出显着的抗癌活性,强调了药效基团在抗肿瘤活性中的重要性 (L. Yurttaş、Funda Tay 和 Ş. Demirayak,2015 年)。另一项研究合成了噻唑基 N-苄基取代的乙酰胺衍生物,评估了它们对 Src 激酶的抑制活性和抗癌活性,其中某些衍生物对各种癌细胞的细胞增殖表现出显着的抑制作用 (Asal Fallah-Tafti 等人,2011 年)。

抗菌应用

苯并噻唑衍生物也因其抗菌特性而被探索。合成 4-(2-氯-4-氟苯基)-1,3-噻唑-2-胺/乙酰胺的硫化物和砜衍生物显示出对细菌和真菌的有希望的抗菌活性,突出了结构修饰对增强抗菌功效的影响 (N. Badiger 等人,2013 年)。此外,合成了具有显着抗炎活性的新型 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺,展示了苯并噻唑衍生物在开发新治疗剂中的潜力 (K. Sunder 和 Jayapal Maleraju,2013 年)。

酶抑制和其他生物活性

苯并噻唑衍生物的探索延伸到酶抑制和其他生物活性。例如,合成 N-(6-芳基苯并[d]噻唑-2-乙酰胺衍生物对包括脲酶抑制在内的各种生物靶点表现出显着的活性,突出了这些化合物进一步生物应用开发的潜力 (Y. Gull 等人,2016 年)。

作用机制

未来方向

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3OS2/c19-12-7-5-11(6-8-12)9-16(23)22-18-21-14(10-24-18)17-20-13-3-1-2-4-15(13)25-17/h1-8,10H,9H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLQZIYIMJHAQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

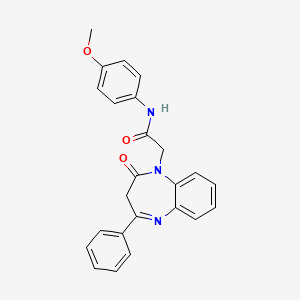

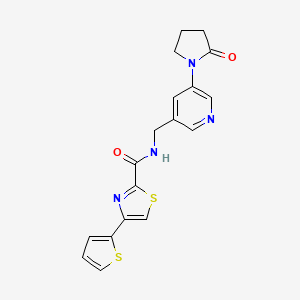

![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)

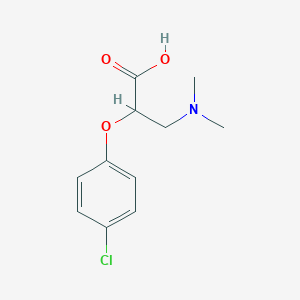

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

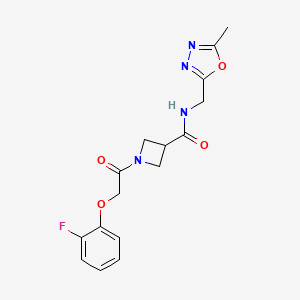

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)

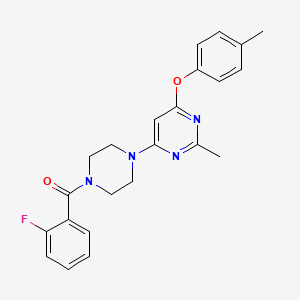

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2887458.png)